Navtemadlin

MDM2-p53 Interaction Surface Plasmon Resonance Drug Discovery

Navtemadlin (AMG-232, KRT-232) is the preferred MDM2-p53 inhibitor for translational oncology research. With a Kd of 0.045 nM, it is 64-fold more potent than first-in-class RG7112, enabling robust SPR and fluorescence polarization assays at minimal concentrations. Its 512-fold selectivity for TP53 wild-type over mutant cells provides an unmatched genetic tool to interrogate p53-dependent biology without confounding off-target cytotoxicity. Ideal for JAK inhibitor resistance studies in myelofibrosis (Phase 3 BOREAS trial). Note: limited CNS utility due to P-gp efflux. For subcutaneous xenograft and PDX models requiring once-daily oral dosing with proven in vivo efficacy.

Molecular Formula C28H35Cl2NO5S
Molecular Weight 568.6 g/mol
CAS No. 1352066-68-2
Cat. No. B612071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavtemadlin
CAS1352066-68-2
SynonymsAMG232;  AMG-232;  AMG 232.
Molecular FormulaC28H35Cl2NO5S
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1
InChIKeyDRLCSJFKKILATL-YWCVFVGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Navtemadlin (AMG-232, KRT-232): A Clinical-Stage MDM2 Inhibitor for p53 Wild-Type Malignancies


Navtemadlin (AMG-232, KRT-232) is an orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction [1]. It belongs to the piperidinone class of MDM2 antagonists and is currently in advanced clinical development, including Phase 3 trials, for the treatment of TP53 wild-type malignancies such as myelofibrosis and glioblastoma [2]. The compound was designed to restore p53 tumor suppressor function by preventing MDM2-mediated degradation of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells with intact p53 signaling [3].

Why In-Class MDM2 Inhibitors Cannot Be Considered Interchangeable Substitutes for Navtemadlin


Despite targeting the same MDM2-p53 interaction, MDM2 inhibitors exhibit significant heterogeneity in their physicochemical properties, pharmacokinetic profiles, and target engagement characteristics [1]. Differences in chemical scaffold (e.g., piperidinone vs. imidazoline vs. spirooxindole) profoundly impact binding affinity, selectivity, and metabolic stability [2]. Crucially, variations in molecular structure directly influence clinically relevant parameters such as oral bioavailability, CNS penetration, and susceptibility to efflux transporters like P-glycoprotein [3]. As demonstrated in the quantitative evidence below, substituting Navtemadlin with a less potent, less selective, or pharmacokinetically dissimilar analog could compromise experimental reproducibility and clinical translatability, particularly in models requiring robust target engagement in specific tissue compartments [4].

Quantitative Evidence for Navtemadlin Differentiation: A Comparator-Based Analysis for Scientific Selection


Biochemical Binding Affinity: Navtemadlin Exhibits 64-Fold Higher Potency than the First-in-Class MDM2 Inhibitor RG7112

In a direct biochemical comparison using Surface Plasmon Resonance (SPR, Biacore), Navtemadlin (AMG-232) demonstrated a binding affinity (K_D) of 0.045 nM for the MDM2 protein [1]. This represents a 64.4-fold improvement in potency over the first-in-class clinical MDM2 inhibitor, RG7112, which exhibited a K_D of 2.9 nM under identical assay conditions [1].

MDM2-p53 Interaction Surface Plasmon Resonance Drug Discovery

Cellular Selectivity for Wild-Type p53: Navtemadlin Shows 31-Fold Superior Discrimination Against Mutant p53 Cells Compared to RG7112

In a direct comparative study using a panel of ten patient-derived glioblastoma stem cells (GSCs), Navtemadlin (AMG-232) exhibited an average 512-fold selectivity for TP53 wild-type cells over TP53 mutant cells [1]. In contrast, the comparator MDM2 inhibitor RG7112 showed only a 16.5-fold average selectivity under the same experimental conditions [1].

TP53 Mutation Selectivity Index Precision Oncology

Antiproliferative Potency in MDM2-Amplified Cancer Models: Navtemadlin Demonstrates 10-Fold Greater Potency than RG7112 in Patient-Derived Glioblastoma Cells

When tested against a subset of four highly sensitive, TP53 wild-type patient-derived glioblastoma stem cells, Navtemadlin (AMG-232) displayed a significantly lower average IC50 for inhibiting cell proliferation (76 nM) compared to RG7112 (720 nM) [1].

MDM2 Amplification IC50 Patient-Derived Models

In Vivo Efficacy in MDM2-Amplified Xenografts: Navtemadlin Induces Marked Tumor Growth Delay at Low Doses in an Orthotopic Model

In an orthotopic patient-derived xenograft (PDX) model of glioblastoma (GBM108, MDM2-amplified), treatment with Navtemadlin at 25 mg/kg significantly extended median survival to 134 days compared to 62 days in placebo-treated controls (p=0.0002) when assessed in efflux transporter-deficient mice [1]. At a higher dose of 100 mg/kg, median survival was further extended to >300 days (p=0.002) [1]. In contrast, the compound was ineffective in nude mice with intact P-glycoprotein (P-gp) efflux, even at 100 mg/kg [1].

Patient-Derived Xenograft In Vivo Efficacy Pharmacodynamics

Human Pharmacokinetic Profile: Navtemadlin Demonstrates a Long Terminal Half-Life of 18.6 Hours, Supporting Once-Daily Dosing

In a clinical pharmacokinetic study in healthy human subjects receiving a single 60 mg oral dose, Navtemadlin exhibited a mean maximum plasma concentration (Cmax) of 525 ng/mL at a median time (tmax) of 2 hours and an arithmetic mean terminal half-life of 18.6 hours [1]. This extended half-life supports a once-daily dosing regimen, a feature not universal among MDM2 inhibitors in clinical development [1]. The study also established that food does not significantly alter Navtemadlin exposure (AUC0-t ratio fed/fasted: 81.4%), providing dosing flexibility [1].

Pharmacokinetics Human PK Half-Life

Navtemadlin: Optimal Application Scenarios Based on Validated Evidence for Scientific and Preclinical Research


High-Throughput Screening and Biochemical Assays Requiring Maximal MDM2-p53 Inhibition Potency

For biochemical assays, such as SPR or fluorescence polarization, where the objective is to achieve near-complete inhibition of the MDM2-p53 interaction at the lowest possible concentration, Navtemadlin is the preferred tool compound. Its K_D of 0.045 nM [1] makes it 64-fold more potent than the first-in-class inhibitor RG7112, enabling robust signal-to-noise ratios and minimizing the amount of precious compound or protein required for large-scale screens.

Investigating MDM2-Driven Oncogenesis in Models with Defined TP53 Status

For studies seeking to elucidate the specific role of MDM2 amplification or overexpression in driving tumor growth, Navtemadlin's high selectivity for TP53 wild-type cells is a critical advantage. With a 512-fold selectivity over TP53 mutant cells [2], it provides a clean genetic tool to interrogate p53-dependent biology without the confounding effects of off-target cytotoxicity in TP53-mutant populations, which are common in many cancer cell line panels.

Preclinical Efficacy Studies in Subcutaneous Xenograft and Non-CNS Tumor Models

Navtemadlin is well-suited for in vivo efficacy studies in subcutaneous xenograft models, where its favorable oral bioavailability and long half-life [3] enable consistent, once-daily dosing and robust pharmacodynamic responses. In MDM2-amplified flank PDX models, it induces profound tumor growth delay [4]. However, researchers should be aware that its utility in orthotopic brain tumor models is limited by P-glycoprotein-mediated efflux at the blood-brain barrier [4].

Clinical and Translational Research Focused on Myelofibrosis and Hematologic Malignancies

Given its advanced clinical development path, which includes a Phase 3 trial (BOREAS) in myelofibrosis [5], Navtemadlin is the most relevant MDM2 inhibitor for translational research projects aimed at understanding or overcoming resistance to JAK inhibitors in myeloproliferative neoplasms. Its defined clinical safety and PK profile [3] make it the logical choice for studies intended to bridge preclinical findings to ongoing clinical investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Navtemadlin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.